molecular formula C7H13ClO2 B7906611 Acetic acid, chloro-, pentyl ester CAS No. 5411-55-2

Acetic acid, chloro-, pentyl ester

Cat. No.: B7906611
CAS No.: 5411-55-2
M. Wt: 164.63 g/mol
InChI Key: SAOZOMQLKLWJAN-UHFFFAOYSA-N
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Description

Acetic acid, chloro-, pentyl ester, also known as pentyl chloroacetate, is an organic compound with the molecular formula C7H13ClO2. It is an ester derived from chloroacetic acid and pentanol. This compound is used in various chemical processes and has applications in different fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid, chloro-, pentyl ester can be synthesized through the esterification reaction between chloroacetic acid and pentanol. The reaction typically involves heating chloroacetic acid with pentanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is as follows:

Chloroacetic acid+PentanolAcetic acid, chloro-, pentyl ester+Water\text{Chloroacetic acid} + \text{Pentanol} \rightarrow \text{this compound} + \text{Water} Chloroacetic acid+Pentanol→Acetic acid, chloro-, pentyl ester+Water

This reaction is reversible and requires careful control of reaction conditions to achieve a high yield of the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in a reactor with continuous removal of water to drive the reaction towards ester formation. The use of azeotropic distillation can help in the efficient removal of water.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, chloro-, pentyl ester undergoes several types of chemical reactions, including hydrolysis, nucleophilic substitution, and reduction.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form chloroacetic acid and pentanol.

    Nucleophilic Substitution: The chlorine atom in the ester can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different products.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Nucleophilic Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Chloroacetic acid and pentanol.

    Nucleophilic Substitution: Various substituted esters depending on the nucleophile.

    Reduction: Pentanol and chloroethanol.

Scientific Research Applications

Acetic acid, chloro-, pentyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research on ester compounds like this compound can provide insights into drug metabolism and the development of prodrugs.

    Industry: It is used in the manufacture of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, chloro-, pentyl ester involves its interaction with nucleophiles and enzymes that catalyze ester hydrolysis. The ester bond is susceptible to nucleophilic attack, leading to the formation of the corresponding acid and alcohol. Enzymes such as esterases can catalyze this hydrolysis, playing a crucial role in the compound’s metabolism and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, pentyl ester: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.

    Chloroacetic acid, ethyl ester: Similar ester but with ethyl group instead of pentyl, affecting its physical properties and uses.

Uniqueness

Acetic acid, chloro-, pentyl ester is unique due to the presence of the chlorine atom, which makes it more reactive in nucleophilic substitution reactions compared to non-chlorinated esters. This reactivity allows for a broader range of chemical transformations and applications in synthesis.

Properties

IUPAC Name

pentyl 2-chloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-2-3-4-5-10-7(9)6-8/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOZOMQLKLWJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202456
Record name Acetic acid, chloro-, pentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5411-55-2
Record name Acetic acid, chloro-, pentyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC10985
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, chloro-, pentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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